Ombrabulin

描述

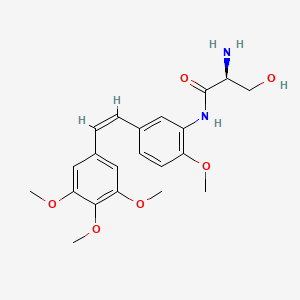

奥布拉布林,也称为 (2S)-2-氨基-3-羟基-N-{2-甲氧基-5-[(Z)-2-(3,4,5-三甲氧基苯基)乙烯-1-基]苯基}丙酰胺,是一种喜树碱A-4衍生物。它最初由味之素发现,后来由赛诺菲-安万特开发。 奥布拉布林以其抗肿瘤特性而闻名,主要通过破坏肿瘤生长所需的血管形成 .

准备方法

合成路线和反应条件: 奥布拉布林通过一系列化学反应合成,这些反应涉及特定芳香族化合物的偶联。合成路线通常包括以下步骤:

核心结构的形成: 奥布拉布林的核心结构是由3,4,5-三甲氧基苯甲醛与2-甲氧基-5-硝基苯甲醛偶联形成的。

还原和保护: 硝基被还原为胺,然后保护胺基。

与丝氨酸偶联: 受保护的胺然后与丝氨酸偶联形成最终产物,奥布拉布林。

工业生产方法: 奥布拉布林的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,例如温度、压力和溶剂选择,以最大限度地提高产量和纯度。 最终产物采用结晶和色谱等技术进行纯化 .

化学反应分析

反应类型: 奥布拉布林经历各种化学反应,包括:

氧化: 奥布拉布林可以被氧化形成不同的衍生物。

还原: 前体中的硝基可以被还原形成奥布拉布林中的胺基。

取代: 各种取代基可以通过取代反应引入芳环。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用氢气和钯催化剂或硼氢化钠等还原剂。

取代: 取代反应通常涉及卤素或磺酰氯等试剂,在酸性或碱性条件下进行。

科学研究应用

作用机制

奥布拉布林通过靶向肿瘤的未成熟新血管发挥作用。它与微管蛋白结合,微管蛋白是微管形成所必需的蛋白质,导致微管解聚和细胞骨架紊乱。 这会导致肿瘤内血管的破坏,导致肿瘤血流迅速减少,随后肿瘤坏死 .

相似化合物的比较

奥布拉布林因其特定的作用机制及其破坏肿瘤血管的能力而独一无二。类似的化合物包括:

喜树碱A-4: 奥布拉布林衍生的母体化合物。它也靶向微管蛋白并破坏肿瘤血管。

多西他赛: 一种化疗药物,它与微管蛋白结合,但稳定微管而不是使它们解聚。

顺铂: 另一种化疗药物,通过与 DNA 交联起作用,导致细胞凋亡。

生物活性

Ombrabulin, also known as AVE8062, is a vascular disrupting agent (VDA) that has been investigated for its potential in cancer therapy. Its mechanism of action primarily involves the disruption of tumor vasculature, leading to reduced blood supply and subsequent tumor cell death. This compound has been studied in various clinical settings, particularly in combination with other chemotherapeutic agents.

This compound targets the endothelial cells of tumor blood vessels, causing their collapse and leading to ischemia within the tumor microenvironment. This action is mediated through its binding to tubulin, which disrupts microtubule dynamics and induces apoptosis in tumor cells. The compound's efficacy is enhanced when used in combination with standard chemotherapy regimens.

Phase I Studies

Several Phase I clinical trials have evaluated the safety, tolerability, and pharmacokinetics of this compound in combination with chemotherapy:

- Combination with Cisplatin and Docetaxel : In a study involving 69 patients, this compound was administered alongside cisplatin and docetaxel. The maximum tolerated dose (MTD) was determined to be 35 mg/m². Notable adverse effects included neutropenia and pulmonary embolism. The study reported one complete response and 15 partial responses among patients treated .

- Ovarian Cancer Study : Another trial aimed at assessing progression-free survival (PFS) in patients with platinum-sensitive recurrent ovarian cancer showed no significant difference between this compound and placebo groups. The median PFS was 8.84 months for this compound compared to 10.41 months for placebo .

Pharmacokinetics

This compound exhibits a high clearance rate with a short terminal half-life, indicating rapid elimination from the body. Its pharmacokinetic profile suggests minimal drug interactions when combined with other agents like docetaxel and carboplatin .

Efficacy Data

The efficacy of this compound has varied across studies:

- In the combination study with cisplatin, the overall response rate (ORR) was approximately 75% for both treatment arms .

- In terms of safety, treatment-emergent adverse events were similar between this compound and placebo groups, although the incidence of severe adverse events was higher in the this compound arm .

Case Study: Advanced Solid Tumors

In a study focused on advanced solid tumors, this compound was combined with cisplatin at doses of 25 mg/m². No dose-limiting toxicities were observed, highlighting its tolerability at this dosage level .

Summary of Clinical Outcomes

| Study Type | Treatment Combination | Patients Treated | Complete Responses | Partial Responses | Median PFS (months) |

|---|---|---|---|---|---|

| Phase I with Cisplatin | This compound + Cisplatin + Docetaxel | 69 | 1 | 15 | Not specified |

| Ovarian Cancer | This compound vs Placebo | 154 | Not applicable | Not applicable | This compound: 8.84 |

| Advanced Solid Tumors | This compound + Cisplatin | 10 | Not applicable | Not applicable | Not specified |

属性

IUPAC Name |

(2S)-2-amino-3-hydroxy-N-[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6/c1-26-17-8-7-13(9-16(17)23-21(25)15(22)12-24)5-6-14-10-18(27-2)20(29-4)19(11-14)28-3/h5-11,15,24H,12,22H2,1-4H3,(H,23,25)/b6-5-/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWNTLSTOZFSCM-YVACAVLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939477 | |

| Record name | N-{2-Methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)vinyl]phenyl}-L-serinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181816-48-8 | |

| Record name | Ombrabulin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181816-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ombrabulin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181816488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ombrabulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-{2-Methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)vinyl]phenyl}-L-serinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OMBRABULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82JB1524Q6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ombrabulin exert its antitumor activity?

A1: this compound targets the colchicine binding site of tubulin, a protein crucial for the formation of microtubules within cells [, ]. By binding to tubulin, this compound disrupts microtubule dynamics, specifically in the endothelial cells lining tumor blood vessels. This disruption leads to several downstream effects:

- Mitotic Arrest: this compound prevents proper microtubule formation, which is essential for cell division. This leads to mitotic arrest and ultimately cell death [].

- Vascular Shutdown: The disruption of microtubules in endothelial cells compromises the integrity of tumor blood vessels, leading to vascular shutdown and reduced blood flow to the tumor [, ].

- Tumor Necrosis: The combined effects of mitotic arrest and vascular shutdown result in significant tumor necrosis, effectively killing tumor cells [, ].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C22H29NO7S, and its molecular weight is 451.54 g/mol.

Q3: Is there any spectroscopic data available for this compound?

A3: While the provided abstracts do not delve into specific spectroscopic details, it's worth noting that researchers commonly employ techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry to confirm the structure and purity of this compound during synthesis and analysis.

Q4: How do modifications to the this compound structure impact its activity and potency?

A4: While the abstracts don't detail specific SAR studies for this compound, it's important to note that structural modifications can significantly influence a drug's binding affinity to tubulin, cellular uptake, and overall efficacy. Researchers often conduct systematic modifications to optimize a drug candidate's pharmacological properties.

Q5: Are there ethnic differences in the pharmacokinetics of this compound?

A8: Studies in Japanese patients revealed that the pharmacokinetic parameters of this compound, including its metabolite RPR258063, were comparable to those observed in non-Japanese patients [, ]. This suggests consistent pharmacokinetic behavior across different ethnicities.

Q6: What pharmacodynamic biomarkers are associated with this compound's activity?

A9: Research indicates that following this compound administration, there's a significant increase in circulating endothelial cells (CECs), vascular endothelial growth factor (VEGF), and matrix metalloproteinase-9 (MMP-9) levels in some patients []. These biomarkers could potentially serve as indicators of this compound's vascular disrupting activity.

Q7: Has this compound shown efficacy in preclinical models?

A10: Yes, this compound has demonstrated synergistic antitumor activity with cisplatin in preclinical models []. This synergistic effect highlights its potential as a valuable component in combination therapies.

Q8: What is the clinical trial experience with this compound?

A8: Several clinical trials have investigated this compound, both as a single agent and in combination with other anticancer therapies:

- Phase I Trials: These trials established the recommended dose for single-agent this compound at 50 mg/m2 every 3 weeks [, ]. They also explored its safety and pharmacokinetic profile in patients with advanced solid tumors.

- Combination Trials: this compound has been studied in combination with various chemotherapeutic agents, including cisplatin [, , ], docetaxel [, ], paclitaxel [], and carboplatin [, ]. These trials aimed to assess the safety and efficacy of these combinations in different cancer types.

Q9: What are the common side effects associated with this compound?

A12: Common side effects observed in clinical trials include headache, fatigue, abdominal pain, nausea, diarrhea, transient hypertension, anemia, and lymphopenia [, ]. Notably, severe myelotoxicity and abnormal cardiac marker elevations were not significant concerns in these studies [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。